molecular formula C10H11NO2 B8152780 3-Methoxy-5-vinylbenzamide

3-Methoxy-5-vinylbenzamide

Cat. No.: B8152780
M. Wt: 177.20 g/mol
InChI Key: YDQWKSVIGXSGNP-UHFFFAOYSA-N
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Description

3-Methoxy-5-vinylbenzamide is a benzamide derivative featuring a methoxy group at the 3-position and a vinyl group at the 5-position of the benzene ring. Its molecular formula is C₉H₉NO₂, with a molar mass of 163.18 g/mol. The compound’s structure combines electron-donating substituents (methoxy and vinyl), which influence its electronic profile, solubility, and reactivity. Potential applications may include pharmaceutical intermediates or materials science, given the vinyl group’s capacity for further functionalization.

Properties

IUPAC Name

3-ethenyl-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-3-7-4-8(10(11)12)6-9(5-7)13-2/h3-6H,1H2,2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQWKSVIGXSGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-vinylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxybenzoic acid.

    Amidation: The carboxylic acid group of 3-methoxybenzoic acid is converted to an amide group using reagents such as thionyl chloride (SOCl2) followed by reaction with ammonia (NH3) or an amine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic aromatic substitution.

Major Products:

    Oxidation: Products include 3-methoxy-5-formylbenzamide or 3-methoxy-5-carboxybenzamide.

    Reduction: Products include 3-methoxy-5-vinylaniline.

    Substitution: Products depend on the substituent introduced, such as 3-hydroxy-5-vinylbenzamide if the methoxy group is replaced with a hydroxyl group.

Scientific Research Applications

Chemistry: 3-Methoxy-5-vinylbenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of methoxy and vinyl groups on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: Potential applications in medicine include the development of new drugs with anti-inflammatory, analgesic, or antimicrobial properties. The presence of the methoxy and vinyl groups may enhance the compound’s pharmacological profile.

Industry: In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-vinylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Analogous Benzamide Derivatives

3-Methoxy-5-nitrobenzamide

  • Molecular Formula : C₈H₈N₂O₄ .
  • Molar Mass : 196.16 g/mol .
  • Substituent Effects : The nitro group at the 5-position is strongly electron-withdrawing, reducing electron density on the aromatic ring. This contrasts with the electron-donating vinyl group in 3-Methoxy-5-vinylbenzamide, which enhances resonance stabilization.
  • Reactivity : The nitro group facilitates nucleophilic substitution reactions, whereas the vinyl group enables polymerization or cycloaddition (e.g., Diels-Alder) .

Benzimidazole-Fused Benzamides

  • Pharmacological Relevance : The benzimidazole moiety improves binding to biological targets (e.g., enzymes or receptors), whereas this compound’s simpler structure may prioritize solubility over binding affinity .

Dibenzocycloheptenyl-Substituted Benzamide

Physicochemical Properties and Stability

  • Solubility : The vinyl group in this compound likely improves organic solvent solubility compared to nitro-substituted analogs, which exhibit higher polarity .
  • Thermal Stability : Nitro groups may enhance thermal stability due to strong intramolecular interactions, whereas vinyl groups introduce susceptibility to polymerization under heat or light .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity Profile
This compound C₉H₉NO₂ 163.18 Methoxy (3), Vinyl (5) Polymerization, Cycloaddition
3-Methoxy-5-nitrobenzamide C₈H₈N₂O₄ 196.16 Methoxy (3), Nitro (5) Nucleophilic substitution
Benzimidazole derivative C₂₁H₁₈N₄O₂ 358.40 Benzimidazole, Hydrazide π-π interactions, Bioactivity

Research Findings and Implications

  • Electronic Effects : Methoxy and vinyl groups synergistically enhance electron density, favoring electrophilic aromatic substitution over nitro derivatives’ electron-deficient systems .
  • Computational Insights : Studies on analogous triazolone derivatives () suggest that substituent positioning critically impacts frontier molecular orbitals, guiding reactivity predictions for this compound .
  • Limitations : Direct experimental data on this compound remains sparse; conclusions are extrapolated from structural analogs .

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